molecular formula C9H19NO B160706 2,5-Dimethylpyrrolidine-1-propanol CAS No. 1904-16-1

2,5-Dimethylpyrrolidine-1-propanol

Cat. No. B160706
CAS RN: 1904-16-1
M. Wt: 157.25 g/mol
InChI Key: NAXTXBAUPVGPMV-UHFFFAOYSA-N
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Patent
US04483833

Procedure details

A total of 3 moles of 2,5-hexanedione, 3 moles of 3-amino-1propanol, 10 g of 10% Pd/C, and 500 ml of ethanol were charged to an autoclave. The reaction mixture was pressured up to 1100 psi of H2 and kept for 3 hours at 100° C. Distillation yielded 170 g of N-(3-hydroxypropyl)-2,5-dimethylpyrrolidine (b.p.=119° C. at 25 mm).
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=O)[CH2:3][CH2:4][C:5](=O)[CH3:6].[NH2:9][CH2:10][CH2:11][CH2:12][OH:13]>[Pd].C(O)C>[OH:13][CH2:12][CH2:11][CH2:10][N:9]1[CH:2]([CH3:1])[CH2:3][CH2:4][CH:5]1[CH3:6]

Inputs

Step One
Name
Quantity
3 mol
Type
reactant
Smiles
CC(CCC(C)=O)=O
Name
Quantity
3 mol
Type
reactant
Smiles
NCCCO
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Distillation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
OCCCN1C(CCC1C)C
Measurements
Type Value Analysis
AMOUNT: MASS 170 g
YIELD: CALCULATEDPERCENTYIELD 36%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.